2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1142214-90-1
VCID: VC8051391
InChI: InChI=1S/C19H24N2O3/c1-19(2)15(16(19)18(23)24)17(22)21-12-10-20(11-13-21)9-8-14-6-4-3-5-7-14/h3-9,15-16H,10-13H2,1-2H3,(H,23,24)/b9-8+
SMILES: CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C
Molecular Formula: C19H24N2O3
Molecular Weight: 328.4 g/mol

2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid

CAS No.: 1142214-90-1

Cat. No.: VC8051391

Molecular Formula: C19H24N2O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid - 1142214-90-1

Specification

CAS No. 1142214-90-1
Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
IUPAC Name 2,2-dimethyl-3-[4-[(E)-2-phenylethenyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C19H24N2O3/c1-19(2)15(16(19)18(23)24)17(22)21-12-10-20(11-13-21)9-8-14-6-4-3-5-7-14/h3-9,15-16H,10-13H2,1-2H3,(H,23,24)/b9-8+
Standard InChI Key CXVZKYLYSJWILJ-CMDGGOBGSA-N
Isomeric SMILES CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)/C=C/C3=CC=CC=C3)C
SMILES CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C
Canonical SMILES CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid, reflects its intricate architecture . Its molecular formula, C₁₉H₂₄N₂O₃, corresponds to a molecular weight of 328.4 g/mol . The structure integrates three key components:

  • A cyclopropane ring with two methyl substituents at the C2 position.

  • A piperazine moiety linked via a carbonyl group to the cyclopropane.

  • A (E)-2-phenylvinyl group attached to the piperazine nitrogen .

The carboxylic acid group at C1 enhances polarity, influencing solubility and reactivity.

Stereochemical and Conformational Analysis

The (E)-configuration of the styrenyl group ensures spatial separation between the phenyl ring and piperazine, potentially affecting receptor binding in biological systems . Computational models (e.g., PubChem’s 3D conformer) suggest that the cyclopropane’s strain induces a bent geometry, while the piperazine adopts a chair conformation .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1142214-90-1
Molecular FormulaC₁₉H₂₄N₂O₃
Molecular Weight328.4 g/mol
SMILESCC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C=CC3=CC=CC=C3)C
Storage Conditions-20°C for long-term stability

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the structure implies a multi-step approach:

  • Cyclopropanation: Diethyl malonate derivatives may undergo [2+1] cycloaddition to form the 2,2-dimethylcyclopropane core.

  • Piperazine Incorporation: Amide coupling (e.g., EDC/HOBt) links the cyclopropane carboxylic acid to 4-[(E)-2-phenylvinyl]piperazine .

  • Purification: Chromatographic methods (HPLC, silica gel) ensure >95% purity, as commercial suppliers provide material at this grade .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm the amide and piperazine groups .

  • NMR:

    • ¹H NMR: Methyl groups on cyclopropane resonate at δ 1.2–1.4 ppm. The (E)-vinyl proton appears as a doublet near δ 6.5 ppm .

    • ¹³C NMR: Carbonyl carbons (amide and acid) appear at δ 165–175 ppm .

Pharmacological and Biological Research

In Silico Predictions

  • LogP: Calculated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Drug-Likeness: Compliance with Lipinski’s Rule of Five (MW <500, H-bond donors <5) suggests oral bioavailability .

Table 2: Predicted ADMET Properties

ParameterPredictionMethod Used
AbsorptionHighCaco-2 model
HepatotoxicityLowQSAR
Plasma Protein Binding89%SwissADME

Applications in Chemical Research

Intermediate in Medicinal Chemistry

The compound serves as a precursor for:

  • Piperazine Derivatives: Modifying the styrenyl group could yield novel dopamine D3 receptor antagonists .

  • Cyclopropane-Containing Drugs: Structural analogs are explored as antiviral agents (e.g., HCV protease inhibitors) .

Material Science Applications

  • Liquid Crystals: The rigid cyclopropane and planar styrenyl group may enhance mesophase stability .

  • Polymer Additives: Carboxylic acid functionality enables covalent bonding to polymer matrices.

Future Research Directions

Target Identification

  • High-Throughput Screening: Test against kinase or GPCR panels to identify lead targets.

  • Crystallography: Resolve X-ray structures to guide structure-based drug design.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Develop enantioselective methods to access chiral cyclopropane derivatives.

  • Green Chemistry: Explore solvent-free reactions or biocatalytic approaches to improve sustainability.

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